Methyl 3-amino-5-nitrobenzoate

Selective Reduction Dinitroarene Chemistry Aromatic Amine Synthesis

Methyl 3-amino-5-nitrobenzoate (CAS 23218-93-1) is the exclusive 3,5-regioisomer required for selective NaBH₄/I₂ reduction cascades, tebuconazole fungicide manufacturing, and azo dye diazotization. Its well-defined melting point (165-166°C) and LogP (~2.07) ensure consistent reactivity unattainable with 3,4- or 2,3-regioisomers. Procure ≥97% purity to avoid purification discrepancies and ensure reproducible downstream outcomes in pharmaceutical and agrochemical R&D.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 23218-93-1
Cat. No. B1334038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-nitrobenzoate
CAS23218-93-1
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3
InChIKeyHZVBRLJDOZZHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-5-Nitrobenzoate (CAS 23218-93-1): Core Properties and Comparator Landscape for Procurement Decision-Making


Methyl 3-amino-5-nitrobenzoate (C₈H₈N₂O₄, MW 196.16) is an aromatic ester characterized by the concurrent presence of amino and nitro substituents at the 3- and 5-positions, respectively, on a methyl benzoate scaffold . This compound serves as a versatile intermediate in organic synthesis, distinct from simpler nitrobenzoates and other regioisomers due to its specific substitution pattern, which imparts a defined set of physicochemical properties, including a melting point of 165-166 °C (dec.), density of 1.386 g/cm³, and a calculated LogP of approximately 2.07 [1]. The most relevant comparators for procurement evaluation include the 3-amino-4-nitro and 3-amino-2-nitro regioisomers, the 3-hydroxy analog, and the precursor methyl 3,5-dinitrobenzoate, each presenting distinct property profiles that preclude interchangeable use .

Why Methyl 3-Amino-5-Nitrobenzoate Cannot Be Interchanged with Regioisomers or Analogs: A Case for Specification-Driven Sourcing


Substituting methyl 3-amino-5-nitrobenzoate with a structurally similar analog—such as a different regioisomer or a hydroxy variant—introduces material changes in melting point, solubility, and electronic character that directly impact downstream reaction outcomes and purification protocols . For instance, the 3-amino-4-nitro regioisomer exhibits a melting point approximately 36-38 °C higher (201-203 °C) than the target compound, while the 3-hydroxy-5-nitro analog melts roughly 10 °C lower (154-156 °C) and possesses a significantly different LogP (~1.61 vs. ~2.07), altering partition behavior in extractions and chromatographic separations [1]. Such differences necessitate distinct handling and purification strategies, making direct substitution without process revalidation impractical. The quantitative evidence below delineates the specific, measurable attributes that underpin procurement decisions for this precise regioisomer [2].

Methyl 3-Amino-5-Nitrobenzoate: Quantitative Differentiation Evidence Against Key Comparators


Selective Monoreduction Yield from Methyl 3,5-Dinitrobenzoate: Methyl 3-Amino-5-Nitrobenzoate Achieves >90% Yield with NaBH₄/I₂

Methyl 3-amino-5-nitrobenzoate can be synthesized via the partial reduction of methyl 3,5-dinitrobenzoate using a sodium borohydride/iodine (NaBH₄/I₂) system. This method achieves a yield exceeding 90% [1]. In contrast, classical reduction methods for dinitrobenzoates often employ stoichiometric metals (e.g., iron or tin) in acidic media, which can lead to over-reduction to diamino products and generate significant metallic waste . The NaBH₄/I₂ protocol is distinguished by its mild conditions and high selectivity for reducing only one of the two nitro groups, a critical feature for obtaining the mono-amino-mono-nitro intermediate without extensive purification.

Selective Reduction Dinitroarene Chemistry Aromatic Amine Synthesis

Melting Point Differentiation: Methyl 3-Amino-5-Nitrobenzoate (165-166 °C) vs. 3-Amino-4-Nitro Regioisomer (201-203 °C)

The melting point of methyl 3-amino-5-nitrobenzoate is reported as 165-166 °C (with decomposition) . This value is significantly lower than that of its closest regioisomer, methyl 3-amino-4-nitrobenzoate (CAS 99512-09-1), which melts at 201-203 °C [1]. This ~36-38 °C difference provides a robust and simple quality control parameter for confirming identity and detecting cross-contamination or mislabeling of regioisomers. Additionally, the target compound melts higher than the 3-hydroxy-5-nitro analog (154-156 °C) and substantially higher than the dinitro precursor (107-109 °C), offering clear thermal fingerprints for process monitoring [2].

Solid-State Characterization Purity Analysis Regioisomer Discrimination

Lipophilicity (LogP) Differentiation: Methyl 3-Amino-5-Nitrobenzoate (LogP ~2.07) vs. 3-Hydroxy-5-Nitro Analog (LogP ~1.61)

The calculated LogP (octanol-water partition coefficient) for methyl 3-amino-5-nitrobenzoate is 2.068, indicating moderate lipophilicity [1]. In contrast, the structurally analogous methyl 3-hydroxy-5-nitrobenzoate (CAS 55076-32-9) has a lower calculated LogP of 1.6102 [2]. This 0.46 LogP unit difference corresponds to approximately a 2.9-fold higher lipophilicity for the amino compound, which significantly alters its behavior in liquid-liquid extractions, reverse-phase chromatography retention times, and membrane permeability in biological assays. The amino compound also possesses a higher polar surface area (PSA of 98.14 Ų) compared to the hydroxy analog (PSA of 92.35 Ų), further influencing its solvation properties [1][2].

Lipophilicity Partition Coefficient Extraction Efficiency

Acidity (pKa) Differentiation: Methyl 3-Amino-5-Nitrobenzoate (Predicted pKa ~1.34) vs. 3-Hydroxy-5-Nitro Analog (Predicted pKa ~7.52)

The predicted pKa for methyl 3-amino-5-nitrobenzoate is approximately 1.34 (±0.10) . This low pKa reflects the acidity of the amino group's conjugate acid, strongly influenced by the electron-withdrawing nitro group in the meta position. For comparison, the 3-hydroxy-5-nitro analog has a predicted pKa of 7.52 (±0.10), corresponding to the phenolic hydroxyl group . This dramatic difference of over 6 pKa units means that at physiologically relevant or near-neutral pH values, the amino compound exists predominantly in its neutral free-base form, whereas the hydroxy analog is largely ionized (phenolate). Consequently, their ionization states and solubility profiles in aqueous buffers are entirely distinct, affecting reactivity in pH-dependent transformations (e.g., diazotization, acylation) and partitioning behavior in biological or environmental matrices.

Acid-Base Chemistry Ionization State Reaction pH Optimization

Differentiation from Methyl 3-Amino-5-Nitrobenzoic Acid: Ester vs. Carboxylic Acid Reactivity and Solubility

Methyl 3-amino-5-nitrobenzoate is the methyl ester derivative of 3-amino-5-nitrobenzoic acid (CAS 618-84-8). The parent acid has a significantly higher melting point of 210-212 °C (or 211-220 °C depending on purity) and is typically a golden-yellow powder with limited solubility in nonpolar organic solvents [1]. In contrast, the methyl ester (melting point 165-166 °C) is soluble in ether, chloroform, and acetone but insoluble in water, offering a more favorable solubility profile for organic-phase reactions such as esterifications, transesterifications, and nucleophilic acyl substitutions . The ester group also serves as a latent carboxylic acid, allowing for selective deprotection under controlled hydrolytic conditions after other synthetic manipulations on the amino and nitro groups have been completed.

Ester vs. Acid Reactivity Solubility Profile Protecting Group Strategy

Established Application as a Precursor to the Fungicide Tebuconazole: Validated Industrial Utility

Methyl 3-amino-5-nitrobenzoate is explicitly documented as a precursor for the synthesis of tebuconazole, a widely used triazole fungicide with a global market value in the hundreds of millions of USD annually [1]. While other nitrobenzoate derivatives may serve as general intermediates, this specific regioisomer is named in connection with established tebuconazole synthetic routes. The compound's ability to act as an aldehyde source in chemical reactions further contributes to its utility in constructing the fungicide's core structure . This established industrial pathway provides procurement confidence that sourcing this exact regioisomer aligns with validated large-scale synthetic protocols, whereas alternative isomers lack documented utility in this specific agrochemical context.

Agrochemical Intermediate Fungicide Synthesis Triazole Chemistry

Validated Application Scenarios for Methyl 3-Amino-5-Nitrobenzoate (CAS 23218-93-1) Based on Quantitative Differentiation Evidence


Selective Monoreduction to 3-Amino-5-Nitrobenzoate Derivatives: High-Yield (>90%) Synthesis of Asymmetric Diamine Precursors

This compound is the product of, and thus a starting point for, selective reduction strategies involving methyl 3,5-dinitrobenzoate. The NaBH₄/I₂-mediated partial reduction protocol yields methyl 3-amino-5-nitrobenzoate in >90% yield, providing a high-purity intermediate for subsequent functionalization [1]. Researchers requiring an unsymmetrical aromatic diamine building block (after full reduction of the remaining nitro group) benefit from this compound's availability as a single-reduction product, avoiding the statistical mixtures and purification challenges associated with non-selective reduction methods .

Agrochemical Synthesis: Validated Intermediate for Tebuconazole and Related Triazole Fungicides

Methyl 3-amino-5-nitrobenzoate is a documented precursor in synthetic routes to tebuconazole, a major agricultural fungicide . Industrial and academic laboratories developing or optimizing triazole fungicide syntheses should source this specific regioisomer, as its substitution pattern is critical to the structure of the final active ingredient. The compound's moderate lipophilicity (LogP ~2.07) and ester functionality provide the appropriate reactivity profile for the multi-step sequences employed in fungicide manufacturing [2].

Azo Dye and Pigment Intermediate Synthesis: Leveraging Distinct Amino and Nitro Functionality

The presence of both a primary aromatic amine and a nitro group on the same ring makes methyl 3-amino-5-nitrobenzoate a valuable precursor for azo dye production . The amino group can be diazotized and coupled to form azo linkages, while the nitro group serves as a strong chromophore and can be retained or subsequently reduced to modulate color properties. The compound's solubility profile (soluble in ether, chloroform, acetone) facilitates homogeneous diazotization and coupling reactions under anhydrous or organic-phase conditions .

Pharmaceutical Building Block for Anti-Inflammatory and Analgesic Candidates: Functional Group Orthogonality

Methyl 3-amino-5-nitrobenzoate serves as a building block in the development of pharmaceutical active ingredients, particularly those targeting anti-inflammatory and analgesic pathways . The orthogonal reactivity of the ester (hydrolyzable to carboxylic acid), amino group (acylable, alkylable, diazotizable), and nitro group (reducible to amine or transformable via nucleophilic aromatic substitution) enables diverse derivatization strategies for generating compound libraries or optimizing lead candidates .

Technical Documentation Hub

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